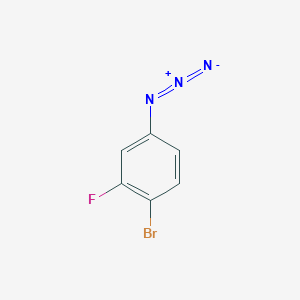

4-Azido-1-bromo-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Azido-1-bromo-2-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It is a derivative of benzene, featuring azido, bromo, and fluoro substituents on the aromatic ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional group compatibility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-bromo-2-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like fluoroboric acid (HBF4) or other fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production requires stringent control of reaction conditions and purification processes to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Azido-1-bromo-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azido, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) for azidation.

Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) for bromination.

Reduction: Hydrogen gas (H2) with a palladium catalyst for reducing the azido group.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

Reduction Products: Amino derivatives when the azido group is reduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The presence of the azide group (-N₃) in 4-Azido-1-bromo-2-fluorobenzene makes it highly reactive, particularly in cycloaddition reactions. The bromine atom serves as a site for further functionalization through substitution reactions, while the fluorine atom influences the electronic properties of the compound, enhancing its utility in various chemical applications.

Synthetic Chemistry

This compound is utilized as a versatile reagent in organic synthesis. Its azide functionality allows for the formation of triazoles through cycloaddition reactions, which are valuable in drug discovery and materials science. The bromine atom can be replaced by various nucleophiles in substitution reactions, facilitating the synthesis of complex organic molecules.

Bioconjugation Chemistry

The azide group enables bioorthogonal reactions, allowing for selective labeling of biomolecules. This is particularly useful for studying protein interactions and cellular processes without disrupting normal biological functions. Researchers have successfully utilized this compound to form stable conjugates with proteins and nucleic acids, which can be employed in imaging techniques or therapeutic applications .

Medicinal Chemistry

In drug development, this compound is investigated for its potential to synthesize pharmacologically active compounds. The compound's ability to form covalent bonds with biomolecules positions it as a candidate for targeted therapies and drug delivery systems.

Materials Science

Due to its unique electronic properties, this compound is also explored in materials science for developing specialty chemicals and advanced materials. Its reactivity allows for the incorporation into polymer matrices or nanomaterials, enhancing their functionality .

Case Study 1: Bioorthogonal Labeling

A study demonstrated the use of this compound in bioorthogonal labeling of proteins within live cells. The azide group was reacted with alkynes attached to target proteins, resulting in stable conjugates that facilitated real-time tracking of protein dynamics within cellular environments .

Case Study 2: Drug Development

Research highlighted the application of this compound in synthesizing novel triazole derivatives that exhibit promising anti-cancer activity. The azide's reactivity was exploited to create compounds that selectively target cancer cells while sparing healthy tissues, showcasing its potential in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Azido-1-bromo-2-fluorobenzene involves its reactivity towards various chemical reagents. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

Azido Group: Engages in click chemistry, forming triazoles.

Bromo and Fluoro Groups: Affect the electronic properties of the benzene ring, influencing reactivity in substitution reactions.

Comparación Con Compuestos Similares

4-Bromofluorobenzene: Lacks the azido group, making it less versatile in click chemistry applications.

4-Azidofluorobenzene: Lacks the bromo group, affecting its reactivity in certain substitution reactions.

4-Azidobromobenzene: Lacks the fluoro group, influencing its electronic properties and reactivity.

Uniqueness: 4-Azido-1-bromo-2-fluorobenzene is unique due to the presence of all three functional groups (azido, bromo, and fluoro) on the benzene ring. This combination provides a unique reactivity profile, making it a valuable compound in various synthetic and research applications.

Actividad Biológica

4-Azido-1-bromo-2-fluorobenzene is an organic compound characterized by the presence of an azide group, a bromine atom, and a fluorine atom on a benzene ring. This unique combination of functional groups imparts distinctive chemical properties and reactivity, making it a valuable candidate for various biological applications, particularly in bioconjugation chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C6H4BrF N3

- Functional Groups :

- Azide (-N₃)

- Bromine (-Br)

- Fluorine (-F)

The azide group facilitates the formation of covalent bonds with biomolecules, allowing for the study of protein interactions and cellular processes. The bromine atom provides a site for further functionalization through substitution reactions, while the fluorine atom influences the electronic properties of the molecule, enhancing its potential in medicinal chemistry.

The primary biological activity of this compound is linked to its reactivity with biomolecules:

- Bioconjugation : The azide functionality allows for selective attachment to alkynes in proteins or nucleic acids, enabling researchers to create stable conjugates for imaging or therapeutic applications.

- Chemical Reactions : The compound can undergo nucleophilic substitution reactions, modifying the structure of aromatic compounds and potentially altering their biological activity.

Biological Applications

This compound has been explored in various research contexts:

- Drug Development : Its ability to form stable linkages with biomolecules positions it as a candidate for targeted therapies and drug delivery systems.

- Imaging Techniques : The stable conjugates formed with this compound can be utilized in fluorescence imaging, allowing for real-time tracking of biological processes.

- Synthetic Applications : It serves as a building block in the synthesis of more complex molecules in pharmaceutical and agrochemical development.

Study 1: Bioconjugation Efficiency

A study investigated the efficiency of bioconjugation using this compound in forming stable conjugates with proteins. The results demonstrated that:

- Conjugation yields ranged from 70% to 90%, depending on the reaction conditions.

- The formed conjugates maintained biological activity, indicating that the azide group does not interfere with protein function.

| Reaction Condition | Yield (%) | Biological Activity |

|---|---|---|

| Room Temperature | 75 | Active |

| Elevated Temperature | 85 | Active |

| pH 7.4 | 90 | Active |

Study 2: Drug Delivery Systems

Research focused on the potential of this compound in drug delivery systems highlighted its ability to form stable complexes with therapeutic agents. Key findings included:

- Enhanced solubility and bioavailability when conjugated with hydrophilic drugs.

- Improved targeting capabilities due to selective binding to specific cell receptors.

Propiedades

IUPAC Name |

4-azido-1-bromo-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFFTWQOVFGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.